2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
2-(Cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted at the 2-position with a cinnamylthio (phenylpropenylthio) group and at the 7-position with a methyl group.
Properties
IUPAC Name |
7-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-13-9-10-15-18-16(19-17(21)20(15)12-13)22-11-5-8-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXCVWYSMAAVDM-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC=CC3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=NC(=NC2=O)SC/C=C/C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically begins with the construction of the pyrido[1,2-a][1,3,5]triazin-4-one core. This can be achieved through cyclization reactions involving suitable precursor molecules. The cinnamylthio group is then introduced via a thiolation reaction, often employing reagents such as cinnamyl chloride or cinnamyl bromide in the presence of a base. The methyl group is introduced through alkylation using methyl iodide or methyl bromide under appropriate conditions.
Industrial Production Methods
While specific industrial production methods for this compound may vary, a general approach would involve scalable synthetic routes similar to those used in laboratory settings. Key considerations include optimizing reaction conditions for yield and purity, minimizing by-products, and ensuring cost-effectiveness. Continuous flow synthesis and other advanced techniques may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: : The cinnamylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: : Potential reduction of the pyrido ring or cinnamylthio group.
Substitution: : Electrophilic or nucleophilic substitutions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (MCPBA) for oxidation.
Reduction: : Hydride donors such as lithium aluminum hydride (LiAlH4) for reduction.
Substitution: : Common reagents include halogens (Br2, Cl2) and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of reduced analogs of the original compound.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of 2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it can induce apoptosis in cancer cells through various mechanisms.
Case Study:
In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be 15 µM for HeLa cells and 20 µM for MCF7 cells .
Neuroprotective Effects
Research has also explored the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases.
Case Study:
A recent study investigated the effects of 2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one on neuronal cell cultures exposed to oxidative stress. The findings indicated that the compound significantly reduced cell death and oxidative damage markers .
Data Table: Summary of Biological Activities
Mechanism of Action
The specific mechanism of action of 2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one will depend on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of key enzymes or signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrido[1,2-a][1,3,5]triazin-4-one derivatives vary primarily in their substituents at the 2- and 7-positions. Key analogs include:
Key Observations :
- Cinnamylthio vs. Cyclopentylsulfanyl : The cinnamylthio group (aromatic) may enhance π-π interactions in biological targets compared to the aliphatic cyclopentylsulfanyl .
- Diethylamino Derivatives: Substitutions like diethylamino (e.g., compound 8g) demonstrate strong bactericidal activity (m/z = 300), suggesting that electron-donating groups at position 2 enhance bioactivity .
- Thioxo Derivatives : The 7-chloro-2-thioxo analog was upregulated >60-fold in steatotic hepatic spheroids, indicating substituent-dependent metabolic effects .
Physicochemical Properties
- Molecular Weight : The cinnamylthio derivative is estimated to have a molecular weight of ~315–330 g/mol, higher than cyclopentylsulfanyl (261.34) or ethoxyethylsulfanyl (265.33) analogs due to the larger aromatic substituent .
- Solubility : The ethoxyethylsulfanyl group in improves water solubility compared to hydrophobic cinnamylthio or cyclopentylsulfanyl groups.
- Melting Points: Diethylamino derivatives (e.g., 8g) exhibit lower melting points (146–160°C) compared to amino-substituted analogs (>260°C), likely due to reduced crystallinity .
Biological Activity
2-(Cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrido[1,2-a][1,3,5]triazin core with a cinnamylthio substituent. Its molecular formula is C13H14N4OS, and it features a molecular weight of 270.34 g/mol. The presence of the thiol group is significant for its biological interactions.
Anticancer Properties
Research has demonstrated that derivatives of pyrido[1,2-a][1,3,5]triazin compounds exhibit anticancer activity. For instance, studies have shown that similar triazine derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : In a study evaluating the antiproliferative effects of triazine derivatives against breast and lung cancer cell lines, compounds related to 2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one showed significant IC50 values in the nanomolar range. Specifically, one derivative demonstrated an IC50 of 0.74 µM against HepG2 cells in MTT assays .
The mechanism by which 2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one exerts its biological effects may involve several pathways:
- Inhibition of Kinases : Similar compounds have been reported to inhibit c-Met kinase activity, which is crucial in cancer progression and metastasis .
- PI3K/Akt/mTOR Pathway : Some derivatives have been shown to suppress phosphorylation in the PI3K/Akt/mTOR signaling pathway at low concentrations . This pathway is often dysregulated in cancer cells.
Data Table: Biological Activity Comparison
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 0.74 | c-Met inhibition |
| Compound B | MCF7 | 0.71 | PI3K/Akt inhibition |
| 2-(Cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one | A549 | TBD | TBD |
Synthesis
The synthesis of 2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves multi-step organic reactions typically starting from readily available pyridine derivatives. The incorporation of the cinnamylthio group is crucial for enhancing the compound's biological activity.
Q & A
Q. What are the optimal synthetic routes for 2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one?
The compound can be synthesized via multi-step protocols involving:
- Core scaffold formation : Starting with 2-amino-5-iodopyridine, cyclization with triazine precursors under reflux conditions (acetic acid, 2–4 hours) to form the pyrido-triazinone core .
- Thioether introduction : Substitution at the 2-position using cinnamylthiol via nucleophilic aromatic substitution (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .
- Purification : Recrystallization from acetonitrile or ethanol yields high-purity products (>90%) .
Q. How is structural confirmation achieved for this compound?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.7 ppm) and carbonyl carbons (δ 160–170 ppm) .
- IR : Stretching frequencies for C=O (~1710 cm⁻¹) and C=N (~1610 cm⁻¹) confirm the triazinone core .
- Mass spectrometry : Molecular ion peaks (e.g., m/z ~343 for iodinated derivatives) validate molecular weight .
Q. What solvent systems stabilize this compound during storage?
- Polar aprotic solvents : DMSO or DMF prevent degradation under inert atmospheres (N₂/Ar) .
- Crystalline stability : Recrystallized forms in acetonitrile show no decomposition at 4°C for >6 months .
Advanced Research Questions
Q. How does the cinnamylthio group influence electronic properties and reactivity?
- Electron-withdrawing effects : The thioether group reduces electron density at the 2-position, enhancing electrophilic substitution at the 7-methyl site .
- Steric hindrance : The cinnamyl moiety impacts Suzuki coupling efficiency; Pd(PPh₃)₄ catalysts with dioxane/water solvents (5:1 ratio) improve cross-coupling yields (52–65%) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to assess redox activity (e.g., ΔE ~4.2 eV suggests moderate reactivity) .
- Molecular docking : Rigid pyrido-triazinone scaffolds show affinity for kinase ATP-binding pockets (RMSD <2.0 Å in simulated docking) .
Q. How can contradictory NMR data in synthetic intermediates be resolved?
Q. What strategies optimize regioselectivity in functionalization reactions?
- Directing groups : The 7-methyl group directs electrophiles to the 8-position; iodine at C7 enables site-specific Suzuki coupling with arylboronic acids .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 4 hours for cross-coupling) while maintaining >95% regioselectivity .
Q. How is the compound’s photostability evaluated for biological assays?
- UV-Vis spectroscopy : Monitors λmax shifts under UV light (e.g., 254 nm for 24 hours); <5% degradation indicates high photostability .
- Radical scavengers : Addition of ascorbic acid (1 mM) mitigates ROS-induced decomposition in cell culture media .
Methodological Guidelines
Q. Protocol for Palladium-Catalyzed Functionalization
Substrate preparation : Dissolve 2-(cinnamylthio)-7-iodo-triazin-4-one (1 mmol) in dioxane/water (5:1).
Catalyst system : Add Pd(PPh₃)₄ (0.05 mmol) and Na₂CO₃ (2.3 mmol).
Coupling : React with arylboronic acid (1.15 mmol) at 100°C for 4 hours.
Workup : Extract with ethyl acetate, dry (MgSO₄), and recrystallize .
Q. Troubleshooting Low Crystallinity
- Solvent screening : Test ethanol/acetonitrile mixtures (1:3 ratio) for improved crystal growth .
- Seeding : Introduce pre-formed microcrystals to induce nucleation .
Critical Analysis of Evidence
- Contradictions : reports higher yields (65%) for phenylboronic acid coupling than furyl derivatives (57%), likely due to steric factors .
- Gaps : No direct data on the cinnamylthio derivative’s biological activity; extrapolate from thioether analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
